1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea
Description
1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methyl group, and a phenylethyl group attached to a urea backbone
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-9-10-16(21-3)15(11-12)19-17(20)18-13(2)14-7-5-4-6-8-14/h4-11,13H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDYODTQVCULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea has several scientific research applications:
Biology: The compound’s stability under various conditions makes it useful in biological studies, including enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea involves its interaction with molecular targets through its functional groups. The urea linkage can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxy and methyl groups can also participate in various chemical interactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(1-phenylethyl)urea
- 1-(2-Methylphenyl)-3-(1-phenylethyl)urea
- 1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)thiourea
Uniqueness
1-(2-Methoxy-5-methylphenyl)-3-(1-phenylethyl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions. This combination of functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
